(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride
Overview
Description
“(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride” is a complex organic compound with potential implications in various fields of research and industry. It has a molecular weight of 253.77 g/mol . The IUPAC name for this compound is (2E)-3-phenyl-N-(tetrahydro-2-furanylmethyl)-2-propen-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H19NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-4,6-8,14-15H,5,9-12H2;1H/b8-4+;
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 253.77 .Scientific Research Applications
Hydroamination Processes
- Hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles :
- Research by Sobenina et al. (2010) explores hydroamination of certain compounds under mild conditions, leading to the production of 3-dialkylamino derivatives with high stereoselectivity and yield. This research contributes to understanding the chemical processes related to similar compounds (Sobenina et al., 2010).
Synthesis Methods
Efficient Synthesis of Substances Related to Cinacalcet Hydrochloride :
- Lei et al. (2014) described efficient synthetic methods for processing substances related to cinacalcet hydrochloride. They identified various amine hydrochloride compounds, illustrating advanced synthesis techniques from commercially available materials (Lei et al., 2014).
Synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide :
- Boggs et al. (2007) described the asymmetric synthesis of a molecule potentially used for treating human papillomavirus infections. Their research highlights the versatility and potential therapeutic applications of complex amine derivatives (Boggs et al., 2007).
Material Science Applications
Phloretic Acid and Polybenzoxazine :
- Trejo-Machin et al. (2017) explored the use of phloretic acid as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating potential applications in material science (Trejo-Machin et al., 2017).
2-Furancarbinol Complexes of Silicon :
- Research by Singh et al. (2013) focuses on the synthesis and characterization of 2-furancarbinol complexes of silicon, indicating their potential for applications in material science (Singh et al., 2013).
Pharmaceutical Research
Analgesic Properties of Certain Derivatives :
- Demchenko et al. (2018) investigated the synthesis and analgesic properties of certain thiazol-2-ylidene derivatives, contributing to the field of pharmaceutical research by exploring the relationship between structure and analgesic activity (Demchenko et al., 2018).
Functional Modification of Hydrogels for Medical Applications :
- Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, highlighting their potential use in medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Safety and Hazards
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-4,6-8,14-15H,5,9-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWHDSYGPPQXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC=CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722801 | |
Record name | N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869945-34-6 | |
Record name | N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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